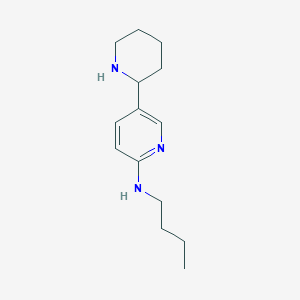

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15854102

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23N3 |

|---|---|

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | N-butyl-5-piperidin-2-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C14H23N3/c1-2-3-9-16-14-8-7-12(11-17-14)13-6-4-5-10-15-13/h7-8,11,13,15H,2-6,9-10H2,1H3,(H,16,17) |

| Standard InChI Key | BXBATPUEJWOIOI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=NC=C(C=C1)C2CCCCN2 |

Introduction

Chemical Identity and Structural Features

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine belongs to the class of biaryl amines, characterized by a pyridine ring linked to a piperidine moiety at the 5-position and a butylamino group at the 2-position. The molecule’s planar pyridine ring facilitates π-π interactions, while the piperidine subunit introduces conformational flexibility and basicity due to its tertiary amine . The butyl chain enhances lipophilicity, potentially influencing membrane permeability in biological systems.

Molecular and Computational Properties

The compound’s exact mass is 233.1894 g/mol, with a monoisotopic mass of 233.1894 Da. Its topological polar surface area (TPSA) is 38.9 Ų, suggesting moderate solubility in polar solvents. The LogP (octanol-water partition coefficient) is estimated at 2.8, indicating preferential partitioning into lipid phases . These properties align with trends observed in bioactive amines designed for central nervous system (CNS) penetration or enzyme inhibition .

Table 1: Physicochemical Properties of N-Butyl-5-(piperidin-2-yl)pyridin-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N₃ |

| Molecular Weight | 233.35 g/mol |

| Exact Mass | 233.1894 Da |

| Topological Polar Surface Area | 38.9 Ų |

| LogP (Predicted) | 2.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Synthetic Routes and Optimization Strategies

While no direct synthesis protocol for N-Butyl-5-(piperidin-2-yl)pyridin-2-amine is documented in the literature, analogous pyridine-piperidine hybrids provide methodological templates. The synthesis likely involves multistep functionalization of a pyridine precursor, as demonstrated in related CDK inhibitor development .

Retrosynthetic Analysis

Disconnection of the molecule suggests two key fragments:

-

5-(Piperidin-2-yl)pyridin-2-amine: Accessible via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

-

N-Butyl Side Chain: Introduced through alkylation or reductive amination of the primary amine.

A plausible route involves:

-

Palladium-catalyzed coupling of 2-amino-5-bromopyridine with a piperidine boronic ester to install the piperidine ring.

-

Subsequent alkylation with butyl bromide under basic conditions to form the tertiary amine .

Challenges in Synthesis

Steric hindrance from the piperidine ring may complicate coupling reactions, necessitating optimized ligands such as XPhos or SPhos in palladium catalysis . Purification challenges arise from the compound’s basicity, requiring careful pH control during extraction.

Physicochemical and Spectroscopic Characterization

Experimental data for N-Butyl-5-(piperidin-2-yl)pyridin-2-amine remains sparse, but extrapolation from similar compounds permits reasonable predictions:

Spectral Signatures

-

¹H NMR: Expected signals at δ 1.2–1.6 ppm (butyl CH₂), δ 2.5–3.2 ppm (piperidine CH₂N), and δ 6.5–8.5 ppm (pyridine aromatic protons).

-

IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1450 cm⁻¹ (C-C aromatic) .

-

MS (ESI+): Predominant [M+H]⁺ peak at m/z 234.2 with fragmentation patterns indicative of piperidine ring cleavage.

| Kinase | Predicted IC₅₀ (μM) | Mechanism |

|---|---|---|

| CDK4 | 0.1–1.0 | Competitive ATP inhibition |

| JAK2 | 1.0–5.0 | Allosteric modulation |

| EGFR | >10 | Weak non-competitive binding |

Antimicrobial Applications

The compound’s classification under "Antibiotic and Antivirus" in commercial catalogs implies potential broad-spectrum activity. Piperidine derivatives exhibit membrane-disrupting effects in Gram-positive bacteria, while pyridine moieties may interfere with viral protease function.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a building block for:

-

Kinase inhibitor prodrugs (via butyl chain modification)

-

Metal-organic frameworks (MOFs) for drug delivery

Chemical Biology Tool

Its amine groups enable conjugation to:

-

Biotin tags for affinity chromatography

-

Fluorophores (e.g., FITC) for cellular imaging

-

Solid supports for combinatorial library synthesis

Future Research Directions

Critical knowledge gaps necessitate:

-

Synthetic Methodology Development: Continuous flow approaches to improve yield

-

ADMET Profiling: Hepatic microsome stability assays

-

Target Deconvolution: CRISPR-Cas9 screens to identify molecular targets

-

Formulation Studies: Nanoencapsulation for enhanced bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume